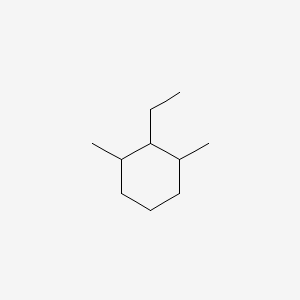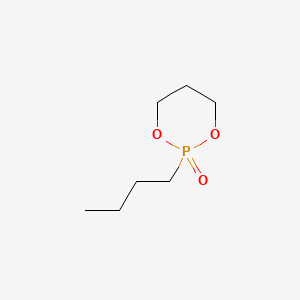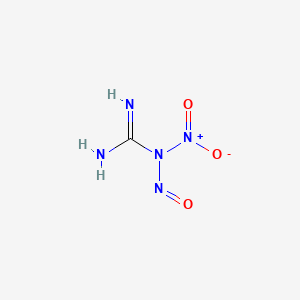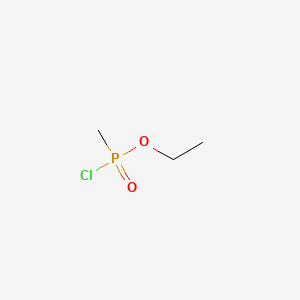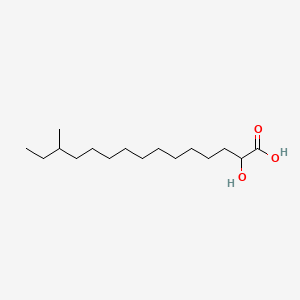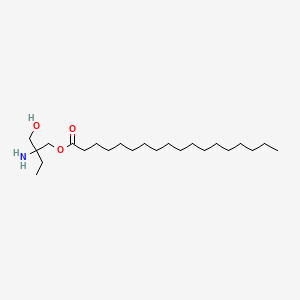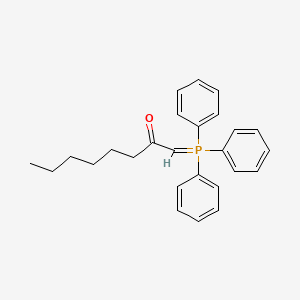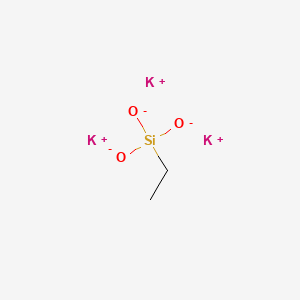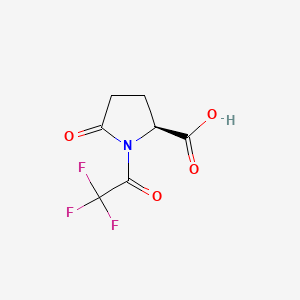
5-Oxo-1-(trifluoroacetyl)-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-1-(trifluoroacetyl)-L-proline: is a chemical compound with the molecular formula C7H6F3NO4 . It is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom of the proline ring, and an oxo group at the 5-position of the proline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1-(trifluoroacetyl)-L-proline typically involves the reaction of L-proline with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent decomposition of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Oxo-1-(trifluoroacetyl)-L-proline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted proline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Oxo-1-(trifluoroacetyl)-L-proline is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. It serves as a model compound for understanding the behavior of proline-containing peptides .
Medicine: Its trifluoroacetyl group enhances its binding affinity to target proteins .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Wirkmechanismus
The mechanism of action of 5-Oxo-1-(trifluoroacetyl)-L-proline involves its interaction with specific molecular targets, such as enzymes and proteins. The trifluoroacetyl group enhances the compound’s ability to bind to active sites of enzymes, thereby inhibiting their activity. The oxo group at the 5-position of the proline ring plays a crucial role in stabilizing the compound’s conformation and facilitating its interaction with target molecules .
Vergleich Mit ähnlichen Verbindungen
- 5-Oxo-1-(acetyl)-L-proline
- 5-Oxo-1-(benzoyl)-L-proline
- 5-Oxo-1-(methoxyacetyl)-L-proline
Comparison: Compared to these similar compounds, 5-Oxo-1-(trifluoroacetyl)-L-proline is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. The trifluoroacetyl group enhances the compound’s stability, reactivity, and binding affinity to target molecules, making it more effective in various applications .
Eigenschaften
CAS-Nummer |
46383-56-6 |
|---|---|
Molekularformel |
C7H6F3NO4 |
Molekulargewicht |
225.12 g/mol |
IUPAC-Name |
(2S)-5-oxo-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H6F3NO4/c8-7(9,10)6(15)11-3(5(13)14)1-2-4(11)12/h3H,1-2H2,(H,13,14)/t3-/m0/s1 |
InChI-Schlüssel |
OACPNTTXGYKMDU-VKHMYHEASA-N |
Isomerische SMILES |
C1CC(=O)N([C@@H]1C(=O)O)C(=O)C(F)(F)F |
Kanonische SMILES |
C1CC(=O)N(C1C(=O)O)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



